molecular formula C20H21ClN2 B11512869 4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile

4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile

Cat. No.: B11512869
M. Wt: 324.8 g/mol
InChI Key: AZZALBCBKUYWLE-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a chlorobenzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile typically involves the reaction of 4-benzylpiperidine with 3-chlorobenzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but lacking the chlorobenzonitrile group.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Another piperidine derivative with different substituents.

Uniqueness

4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile is unique due to the presence of both the benzylpiperidine and chlorobenzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile

InChI

InChI=1S/C20H21ClN2/c21-20-13-18(14-22)6-7-19(20)15-23-10-8-17(9-11-23)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,15H2

InChI Key

AZZALBCBKUYWLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=C(C=C(C=C3)C#N)Cl

Origin of Product

United States

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